N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms at positions 4 and 6, and a benzamide moiety substituted with methoxy groups at positions 3 and 5. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by further functionalization steps. One common method involves the use of phosphorus oxychloride as a reagent to facilitate the formation of the benzothiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a benzothiazoline derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce a benzothiazoline derivative.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Comparison: Compared to similar compounds, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of methoxy groups at positions 3 and 5 of the benzamide moiety. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the methoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-22-10-3-8(4-11(7-10)23-2)15(21)20-16-19-14-12(18)5-9(17)6-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACWHLQJWHUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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